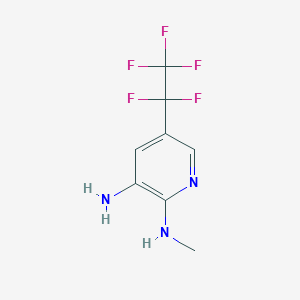
N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine: is a chemical compound with the molecular formula C8H8F5N3 and a molecular weight of 241.16 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the nitrogen atom and a perfluoroethyl group at the 5-position, along with two amino groups at the 2 and 3 positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine typically involves the reaction of 5-(perfluoroethyl)pyridine-2,3-diamine with methylating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where one of the substituents on the pyridine ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms .
Applications De Recherche Scientifique
Chemistry: N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine is used as a building block in organic synthesis, particularly in the development of fluorinated compounds .
Biology: In biological research, this compound may be used to study the effects of fluorinated groups on biological activity and molecular interactions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The presence of the perfluoroethyl group may influence its binding affinity and selectivity towards certain enzymes or receptors . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine
- 5-(Perfluoromethyl)pyridine-2,3-diamine
- N2-Methyl-5-(pentafluoroethyl)pyridine-2,3-diamine
Comparison: N2-Methyl-5-(perfluoroethyl)pyridine-2,3-diamine is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties compared to other similar compounds .
Propriétés
IUPAC Name |
2-N-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F5N3/c1-15-6-5(14)2-4(3-16-6)7(9,10)8(11,12)13/h2-3H,14H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQKKQVIUWADLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(C(F)(F)F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,4-dimethylphenyl)-6-[2-(morpholin-4-yl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2657637.png)
![2-{[Ethyl(2-methoxyethyl)carbamoyl]methoxy}acetic acid](/img/structure/B2657638.png)
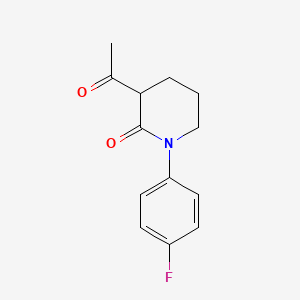
![3-Phenyl-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]propanamide](/img/structure/B2657640.png)
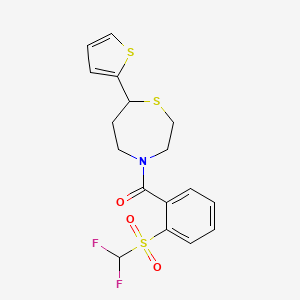
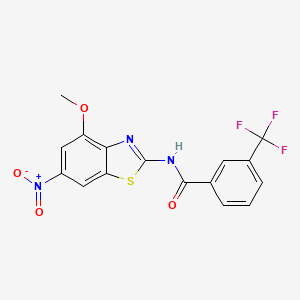
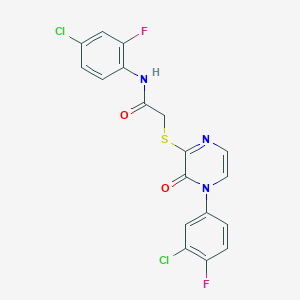
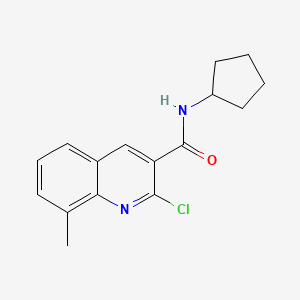
![1-(4-fluorophenyl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea](/img/structure/B2657651.png)


![2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2657656.png)
![2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2657658.png)

